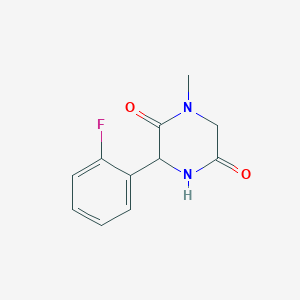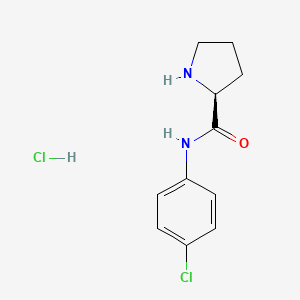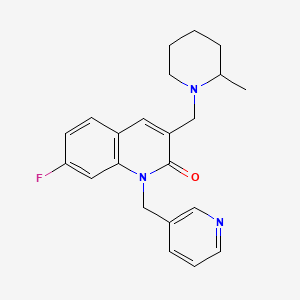
7-Bromo-4-chloro-6-methylquinoline
Vue d'ensemble
Description
7-Bromo-4-chloro-6-methylquinoline is a chemical compound with the empirical formula C10H7BrClN . It is a solid substance .
Molecular Structure Analysis
The molecular structure of 7-Bromo-4-chloro-6-methylquinoline can be represented by the SMILES stringBrC1=CC2=NC=CC (Cl)=C2C=C1C . The InChI representation is 1S/C10H7BrClN/c1-6-4-7-9 (12)2-3-13-10 (7)5-8 (6)11/h2-5H,1H3 . Physical And Chemical Properties Analysis
7-Bromo-4-chloro-6-methylquinoline is a solid substance . Its molecular weight is 256.53 .Applications De Recherche Scientifique
Synthetic Chemistry and Medicinal Applications
- 7-Bromo-4-chloro-6-methylquinoline has been utilized as a starting material in the preparation of various compounds, especially in infectious disease research. For instance, Wlodarczyk et al. (2011) explored the synthesis of 6-bromo-2-chloro-4-methylquinoline through a two-step process involving the Knorr reaction. This study focused on optimizing conditions to lead specifically to anilide formation, essential for the preparation of compounds used in medicinal chemistry (Wlodarczyk et al., 2011).
Regiochemistry in Nucleophilic Substitution Reactions
- The compound plays a role in studying the regiochemistry of nucleophilic substitution reactions. Choi and Chi (2004) investigated the transformation of 6-bromo-2-methylquinoline-5,8-dione into 7-alkylamino compounds, highlighting the importance of 7-Bromo-4-chloro-6-methylquinoline derivatives in understanding these chemical processes (Choi & Chi, 2004).
Intermediate in Synthesis of Inhibitors
- It serves as an intermediate in the synthesis of various inhibitors. Lei et al. (2015) described the synthesis of a compound derived from 6-bromo-4-chloro-3-nitroquinoline, an important intermediate in PI3K/mTOR inhibitors. This highlights the compound's role in the development of inhibitors used in cancer research and other therapeutic areas (Lei et al., 2015).
Photochromic Properties
- The bromo and chloro substituents of this compound are significant in the study of photochromic properties. Voloshin et al. (2008) explored the synthesis of photochromic spiro[indoline-2,2′-2H-pyrano[3,2-h]quinolines], using derivatives like 5-bromo-8-hydroxyquinoline. This is relevant to the development of materials with light-responsive properties (Voloshin et al., 2008).
Vibrational Spectroscopic Investigations
- Arjunan et al. (2009) conducted vibrational spectroscopic investigations on 7-bromo-5-chloro-8-hydroxyquinoline. This study provided insights into the compound's vibrational modes and structural parameters, crucial for understanding its chemical properties and potential applications in materials science (Arjunan et al., 2009).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
7-bromo-4-chloro-6-methylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrClN/c1-6-4-7-9(12)2-3-13-10(7)5-8(6)11/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWRJHBCWXXOJMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CN=C2C=C1Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30670937 | |
| Record name | 7-Bromo-4-chloro-6-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30670937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-4-chloro-6-methylquinoline | |
CAS RN |
1189105-59-6 | |
| Record name | 7-Bromo-4-chloro-6-methylquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1189105-59-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Bromo-4-chloro-6-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30670937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

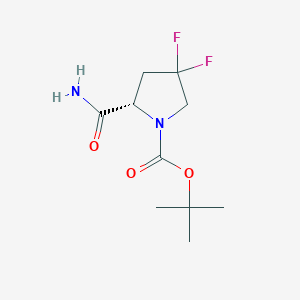
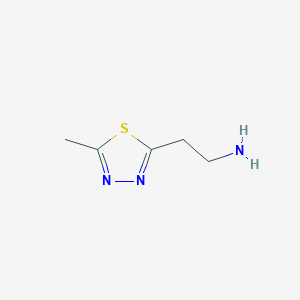
![7-Hydrazino-3-(4-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B1439378.png)
![3-[4-(4-Methoxyphenyl)piperazinyl]azetidine trihydrochloride](/img/structure/B1439379.png)
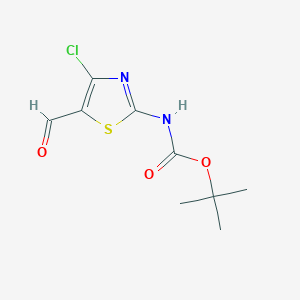
![1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-ylmethanamine](/img/structure/B1439382.png)
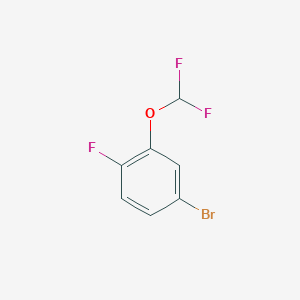
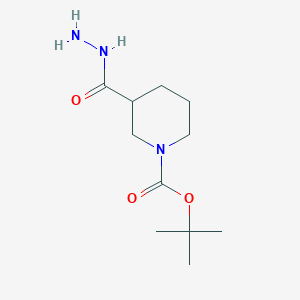
![tert-butyl 3-iodo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B1439386.png)
![Ethyl 6-methoxypyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1439388.png)
